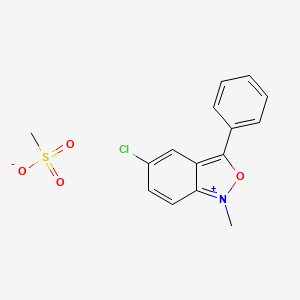![molecular formula C10H21BrO4 B14480989 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 65656-04-4](/img/structure/B14480989.png)
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H21BrO4. It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a triethylene glycol chain ending in a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 1-bromobutan-2-ol with triethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of triethylene glycol attacks the bromine atom of 1-bromobutan-2-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, nitriles, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is a simpler ether alcohol.
Aplicaciones Científicas De Investigación
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol involves its reactivity as a brominated ether alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Bromoethoxy)ethoxy)ethanol: Similar structure but with a shorter ethylene glycol chain.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a hydroxyl group.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Contains a thiol group instead of a bromine atom.
Uniqueness
2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its specific combination of a brominated butyl group and a triethylene glycol chain, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and applications.
Propiedades
Número CAS |
65656-04-4 |
|---|---|
Fórmula molecular |
C10H21BrO4 |
Peso molecular |
285.18 g/mol |
Nombre IUPAC |
2-[2-[2-(1-bromobutan-2-yloxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H21BrO4/c1-2-10(9-11)15-8-7-14-6-5-13-4-3-12/h10,12H,2-9H2,1H3 |
Clave InChI |
RFTSTDBHDWIWTR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CBr)OCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


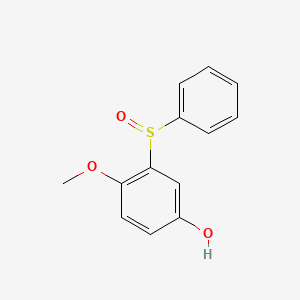
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
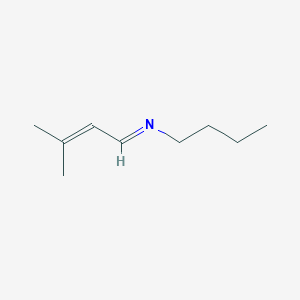
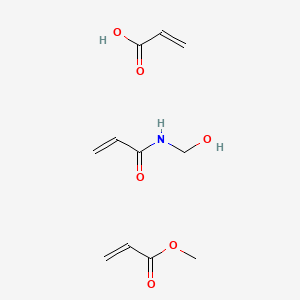
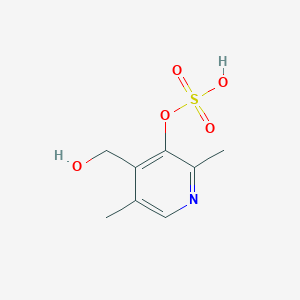


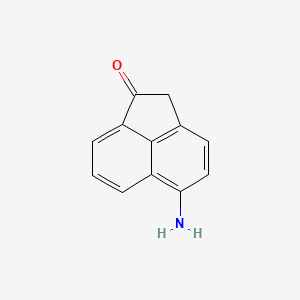
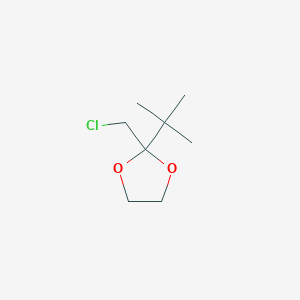
![Spiro[2.3]hexane-5-carbohydrazide](/img/structure/B14480973.png)
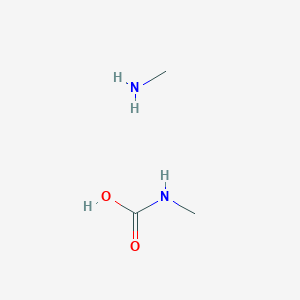
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)

